molecular formula C19H22FNO2S B2831722 1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide CAS No. 2034243-05-3

1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide

Cat. No.: B2831722
CAS No.: 2034243-05-3
M. Wt: 347.45
InChI Key: MUAIFKUFAOZCNA-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C19H22FNO2S and its molecular weight is 347.45. The purity is usually 95%.
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Biological Activity

1-(4-fluorophenyl)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide, with the CAS number 2034243-05-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of the compound is C19H22FNO2SC_{19}H_{22}FNO_2S, with a molecular weight of 347.4 g/mol. The structure includes a cyclopropanecarboxamide core substituted with a fluorophenyl group and a hydroxy-thiophene moiety, which may contribute to its biological activity.

PropertyValue
CAS Number2034243-05-3
Molecular FormulaC19H22FNO2S
Molecular Weight347.4 g/mol

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The presence of the thiophene ring and the hydroxy group may enhance its binding affinity to various receptors or enzymes, potentially modulating their activity.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide-like characteristics may allow the compound to inhibit enzymes by mimicking substrate interactions.
  • Receptor Modulation : The fluorophenyl group could facilitate interactions with neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.

Biological Activity

Research into the biological activity of this compound has highlighted several areas of interest:

Antinociceptive Effects

Studies have indicated that compounds with similar structural features exhibit antinociceptive (pain-relieving) properties. For instance, derivatives containing thiophene rings have shown promise in reducing pain responses in animal models.

Antimicrobial Activity

Thiophene-containing compounds are known for their antimicrobial properties. The unique structure of this compound suggests it may possess similar effects, although specific studies are needed to confirm this.

Case Studies and Research Findings

  • Analgesic Activity Study : A study conducted on related compounds demonstrated significant analgesic effects in rodent models, suggesting that this compound might exhibit similar efficacy due to its structural similarities .
  • Antimicrobial Evaluation : Preliminary evaluations indicated that thiophene derivatives can inhibit bacterial growth. Further testing on this specific compound could elucidate its potential as an antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the thiophene and fluorophenyl groups can significantly alter biological activity, emphasizing the importance of these functional groups in developing effective therapeutics .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FNO2S/c20-17-3-1-16(2-4-17)19(8-9-19)18(23)21-10-5-14(6-11-22)15-7-12-24-13-15/h1-4,7,12-14,22H,5-6,8-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAIFKUFAOZCNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCCC(CCO)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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